Phenoprolamine Hydrochloride

Beschreibung

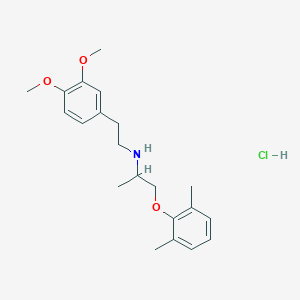

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3.ClH/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5;/h6-10,13,17,22H,11-12,14H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMNNEPMKDJBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435143 | |

| Record name | Phenoprolamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93933-71-2 | |

| Record name | Phenoprolamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Phenylpropanolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanolamine (PPA) Hydrochloride is a sympathomimetic agent that was historically used as a nasal decongestant and appetite suppressant.[1][2] Its complex mechanism of action involves both indirect and direct effects on the adrenergic system, leading to a range of physiological responses. This document provides a detailed examination of the molecular and cellular mechanisms underlying the pharmacological effects of Phenylpropanolamine Hydrochloride, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathways.

Primary Mechanism of Action: Indirect Sympathomimetic Activity

The principal mechanism of action of Phenylpropanolamine (PPA) is as an indirectly acting sympathomimetic agent.[3] It primarily functions by stimulating the release of endogenous norepinephrine (B1679862) (NE) from storage vesicles in presynaptic adrenergic nerve terminals.[2][4][5] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates postsynaptic adrenergic receptors.[4] PPA also acts as a dopamine-releasing agent, although with approximately ten-fold lower potency than its effect on norepinephrine.[3]

This norepinephrine-releasing action is the cornerstone of PPA's therapeutic effects. The released norepinephrine subsequently binds to and activates alpha and beta-adrenergic receptors, mediating the downstream physiological responses.[4]

Figure 1: Indirect sympathomimetic action of Phenylpropanolamine (PPA).

Direct Adrenergic Receptor Activity

While the primary action of PPA is indirect, there is evidence to suggest it also possesses direct agonist activity at adrenergic receptors, although this is a point of some historical debate.[3][6] Some studies assert that PPA acts directly on alpha-adrenergic receptors and, to a lesser extent, on beta-adrenergic receptors.[1][7] This direct stimulation contributes to its overall sympathomimetic effects.[8] Conversely, other research has found that PPA has only weak or negligible affinity for alpha- and beta-adrenergic receptors, characterizing it as an exclusively indirectly acting sympathomimetic.[3]

More recent, detailed vascular pharmacology studies have provided nuance, suggesting that PPA is a preferential alpha-2 adrenergic agonist at lower concentrations, while at higher concentrations, it also activates vascular alpha-1 adrenoceptors.[9] This may explain its efficacy as a nasal decongestant, as the vasculature of the nasal mucosa is rich in constrictor alpha-2 adrenoceptors.[9][10]

The consensus is that while PPA can directly interact with adrenergic receptors, its most significant clinical effects are mediated through the release of neuronal norepinephrine.[6]

Adrenergic Receptor Subtypes and Downstream Signaling

The effects of PPA are mediated through the activation of various adrenergic receptor subtypes, which are G-protein coupled receptors (GPCRs).[11]

Alpha-1 Adrenergic Receptors

Activation of alpha-1 adrenergic receptors, primarily through released norepinephrine, leads to vasoconstriction.[1][4] This action is responsible for reducing tissue hyperemia, edema, and nasal congestion, thereby increasing nasal airway patency.[7] It is also the primary mechanism behind the observed increase in peripheral vascular resistance and blood pressure.[8]

-

Signaling Pathway: Alpha-1 receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), leading to smooth muscle contraction.[11]

Figure 2: Alpha-1 adrenergic receptor signaling pathway.

Alpha-2 Adrenergic Receptors

As noted, PPA may preferentially activate alpha-2 adrenoceptors.[9] Presynaptic alpha-2 receptors are involved in a negative feedback loop, inhibiting further norepinephrine release.[11] However, postsynaptic alpha-2 receptors, particularly in vascular smooth muscle, mediate vasoconstriction.[9] The contraction of sphincters in the gastrointestinal tract is also an action of alpha-2 receptor activation.[11]

-

Signaling Pathway: Alpha-2 receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP promotes smooth muscle contraction.[11]

Figure 3: Alpha-2 adrenergic receptor signaling pathway.

Beta-Adrenergic Receptors

PPA indirectly stimulates beta-adrenergic receptors, primarily through the release of norepinephrine.[5][7] This results in cardiac effects such as tachycardia (increased heart rate) and a positive inotropic effect (increased contractility).[4][7] Activation of beta-receptors in bronchial smooth muscle can also cause bronchodilation.[4]

-

Signaling Pathway: Beta-receptors are coupled to Gs proteins. Agonist binding activates Gs, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in effects like heart muscle contraction and smooth muscle relaxation.[11]

Figure 4: Beta-adrenergic receptor signaling pathway.

Quantitative Data

Table 1: Pharmacokinetic Properties of Phenylpropanolamine

| Parameter | Value | Reference(s) |

| Bioavailability | ~38% (due to first-pass metabolism) | [7] |

| High (another source) | [3] | |

| 98.2 ± 6.9% (immediate-release in dogs) | [12] | |

| Elimination Half-Life | 2.1 to 3.4 hours | [7] |

| 3.5 ± 0.5 hours (i.v. in dogs) | [12] | |

| 4 hours (range 3.7-4.9 hours) | [3] | |

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours (immediate-release) | [3] |

| 3.0 to 4.5 hours (extended-release) | [3] | |

| Protein Binding | 20% | [3] |

| Excretion | ~90% unchanged in urine | [3] |

Note: Some pharmacokinetic parameters, such as bioavailability, show variability in reported values, which may be due to different study designs or subject species.

Table 2: Adrenergic Receptor Interaction Profile

| Parameter | Finding | Reference(s) |

| Direct Binding Affinity | Weak or negligible for α- and β-adrenergic receptors. | [3] |

| Functional Activity | Direct-acting agonist on α1, α2, and β2 adrenoceptors in pithed rat cardiovascular system. | [13] |

| Preferential α2-adrenergic agonist at low concentrations; activates α1-adrenoceptors at higher concentrations. | [9] | |

| Neurotransmitter Release (EC50) | Norepinephrine Release: Potent activity | [6] |

| Dopamine Release: ~10-fold less potent than for norepinephrine. | [3] |

Experimental Protocols

Radioligand Binding Assay (for Receptor Affinity)

This assay is the standard for determining the affinity (Kd) of a ligand for a receptor and the density of receptors (Bmax) in a given tissue.[14][15]

Objective: To quantify the binding affinity of PPA or its analogs to specific adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., brain cortex, heart) or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[16]

-

Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[14]

-

Resuspend the final membrane pellet in an assay binding buffer and determine the protein concentration (e.g., using a BCA assay).[16]

-

-

Saturation Binding Assay (to determine Kd and Bmax):

-

Incubate a constant amount of membrane protein with increasing concentrations of a specific radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [¹²⁵I]-cyanopindolol for β receptors).[14][17]

-

For each concentration, run parallel reactions containing a high concentration of an unlabeled competing ligand to determine non-specific binding.[14]

-

Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[16]

-

-

Competition Binding Assay (to determine Ki of PPA):

-

Incubate membrane preparations with a fixed concentration of the radioligand and increasing concentrations of unlabeled PPA.[15]

-

-

Separation and Counting:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using non-linear regression to a one-site binding model to determine Kd and Bmax.

-

Analyze competition binding data to determine the IC50 of PPA, and then calculate the Ki value using the Cheng-Prusoff equation.[18]

-

Figure 5: Experimental workflow for a competition radioligand binding assay.

In Vivo Microdialysis (for Neurotransmitter Release)

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a behaving animal, providing a direct assessment of a drug's ability to induce neurotransmitter release.[19][20]

Objective: To measure the effect of PPA administration on extracellular norepinephrine concentrations in a specific brain region (e.g., hypothalamus).

Methodology:

-

Probe Implantation:

-

Anesthetize the subject animal (e.g., a rat) and stereotaxically implant a microdialysis probe into the target brain region.

-

Allow the animal to recover from surgery.

-

-

Perfusion:

-

Sample Collection:

-

Collect the dialysate in timed fractions (e.g., every 10-20 minutes).

-

Establish a stable baseline of norepinephrine levels over several fractions.

-

-

Drug Administration:

-

Administer PPA (e.g., systemically via intraperitoneal injection or locally through the probe).

-

Continue collecting dialysate fractions to measure changes in norepinephrine concentration post-administration.

-

-

Analysis:

-

Analyze the norepinephrine content in each dialysate fraction using a highly sensitive analytical method, typically high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).[20]

-

-

Data Interpretation:

-

Express the results as a percentage change from the baseline concentration to quantify the effect of PPA on norepinephrine release.[22]

-

GTPγS Binding Assay (for G-Protein Activation)

This is a functional assay that measures the first step in GPCR signal transduction: the agonist-induced binding of GTP to the Gα subunit.[23][24] It can determine the potency (EC50) and efficacy (Emax) of an agonist.[24]

Objective: To determine if PPA can directly activate G-protein coupling to adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes containing the adrenergic receptor of interest, as described in the radioligand binding assay protocol.

-

-

Assay Reaction:

-

Incubate the membranes in an assay buffer containing GDP, MgCl2, and the non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.[25][26]

-

Add increasing concentrations of PPA to the reaction wells.

-

Upon receptor activation by PPA, the Gα subunit releases GDP and binds [³⁵S]GTPγS.[24] Because [³⁵S]GTPγS is non-hydrolyzable, the G-protein becomes persistently activated, and the radioactive signal accumulates.[24]

-

-

Termination and Detection:

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration.[24]

-

Measure the amount of [³⁵S]GTPγS bound to the membranes on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the concentration of PPA.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of PPA for G-protein activation.

-

Conclusion

The mechanism of action of Phenylpropanolamine Hydrochloride is multifaceted, characterized primarily by its role as an indirect sympathomimetic that potently releases norepinephrine from neuronal stores. This elevated norepinephrine then acts on a range of postsynaptic alpha and beta-adrenergic receptors, mediating the drug's physiological effects, including vasoconstriction and cardiac stimulation. While there is evidence for direct interaction with adrenergic receptors, particularly alpha-2 subtypes, the clinical significance of this direct action relative to its potent norepinephrine-releasing effects remains a subject of detailed pharmacological investigation. A thorough understanding of these mechanisms, supported by quantitative in vitro and in vivo assays, is critical for professionals in drug development and research.

References

- 1. What is Phenylpropanolamine Hydrochloride used for? [synapse.patsnap.com]

- 2. Phenylpropanolamine Hydrochloride | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 3. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 5. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylpropanolamine constricts mouse and human blood vessels by preferentially activating alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Phenylpropanolamine pharmacokinetics in dogs after intravenous, oral, and oral controlled-release doses. | Semantic Scholar [semanticscholar.org]

- 13. Beta 2-adrenoceptor influences on the alpha 1- and alpha 2-mediated vasoconstriction induced by phenylpropanolamine and its two component enantiomers in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 19. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 25. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Phenylpropanolamine: An In-depth Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of phenylpropanolamine, a critical sympathomimetic amine, and explores the pivotal role of polymorphism in its development as a pharmaceutical agent. While specific polymorphic forms of phenylpropanolamine are not extensively documented in publicly available literature, this paper details the known crystal structure of its hydrochloride salt and presents the established methodologies for conducting a thorough polymorph screen. Understanding these principles is paramount for ensuring the stability, bioavailability, and manufacturability of phenylpropanolamine formulations.

Introduction to Phenylpropanolamine

Phenylpropanolamine (PPA) is a synthetic sympathomimetic agent with a chemical structure similar to that of ephedrine (B3423809) and amphetamine.[1] It has been widely utilized as a nasal decongestant and appetite suppressant.[2] PPA exists as four stereoisomers due to its two chiral centers: d- and l-norephedrine, and d- and l-norpseudoephedrine.[3] The racemic mixture of dl-norephedrine is the most commonly used form in pharmaceutical preparations.[3] The therapeutic effects of phenylpropanolamine are primarily mediated through its action on the sympathetic nervous system, where it stimulates adrenergic receptors.[1]

Crystal Structure of Phenylpropanolamine Hydrochloride

The definitive crystal structure of phenylpropanolamine is reported for its hydrochloride salt (PPA HCl). X-ray crystallography studies have elucidated the precise three-dimensional arrangement of atoms and molecules within the crystal lattice.

A key study on the crystal structure of phenylpropanolamine hydrochloride revealed that it crystallizes in the monoclinic space group P2₁/c. In the crystalline state, the molecule exists in a specific conformation, and intermolecular forces, particularly hydrogen bonding, play a crucial role in stabilizing the crystal packing. The primary interactions involve the amino and hydroxyl groups, which form a network of hydrogen bonds.

Below is a summary of the crystallographic data for phenylpropanolamine hydrochloride.

| Parameter | Value |

| Chemical Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.519(10) Å |

| b | 9.456(3) Å |

| c | 7.433(9) Å |

| β | 103.50(2)° |

| Volume | 992.29 ų |

| Z | 4 |

| Density (calculated) | 1.256 Mg/m³ |

| Density (measured) | 1.252(5) Mg/m³ |

Table 1: Crystallographic Data for Phenylpropanolamine Hydrochloride.

The Significance of Polymorphism in Pharmaceuticals

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4] These different crystalline forms are known as polymorphs and can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Different polymorphs can have varying solubilities, which directly impacts the bioavailability of a drug.[5] A less stable, metastable polymorph is often more soluble than the stable form.

-

Melting Point: Each polymorph has a unique melting point.[6]

-

Stability: Polymorphs can differ in their thermodynamic stability. A metastable form may convert to a more stable form over time, which can affect the shelf-life and efficacy of a drug product.[4]

-

Mechanical Properties: Properties such as hardness, tabletability, and flowability can be influenced by the polymorphic form, affecting the manufacturing process of solid dosage forms.

Given these potential impacts, regulatory agencies require a thorough investigation of polymorphism for any new active pharmaceutical ingredient (API).[7] A comprehensive polymorph screen is essential to identify all accessible crystalline forms and to select the optimal form for development.[8]

Experimental Protocols for Polymorph Screening

A systematic polymorph screen aims to crystallize a compound under a wide variety of conditions to induce the formation of different crystalline forms.[5] The resulting solids are then analyzed using various techniques to identify and characterize any new polymorphs.

Crystallization Techniques

A diverse range of crystallization methods should be employed to maximize the chances of discovering new polymorphs. These include:

-

Solvent-based Methods:

-

Slow Evaporation: A solution of the API is allowed to evaporate slowly at different temperatures.

-

Cooling Crystallization: A saturated solution is cooled at various rates to induce crystallization.

-

Anti-solvent Addition: An anti-solvent (a solvent in which the API is poorly soluble) is added to a solution of the API to cause precipitation.

-

Slurry Experiments: A suspension of the API in a solvent is stirred for an extended period, often at different temperatures, to facilitate the conversion to the most stable polymorph.[9]

-

-

Solvent-free Methods:

-

Melt Crystallization: The API is melted and then cooled to induce crystallization.

-

Grinding: Mechanical stress is applied to the solid API, which can induce polymorphic transformations.

-

Analytical Characterization Techniques

The solid samples generated from the crystallization experiments are analyzed using a suite of analytical techniques to determine their solid-state form.

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystalline forms.[10] Each polymorph produces a unique diffraction pattern, which serves as its "fingerprint".[7]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature.[11] It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions.[12]

-

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy provide information about the vibrational modes of molecules.[13] Different polymorphic forms can exhibit distinct spectra due to differences in their molecular conformation and intermolecular interactions in the crystal lattice.[14]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by detecting weight loss upon heating.

-

Microscopy: Optical and scanning electron microscopy can be used to observe the crystal habit (morphology) of different polymorphs.

The following table summarizes the key analytical techniques and their applications in polymorph characterization.

| Technique | Information Provided |

| X-Ray Powder Diffraction (XRPD) | Crystalline phase identification and differentiation. |

| Differential Scanning Calorimetry (DSC) | Melting point, heat of fusion, phase transitions. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Molecular conformation and hydrogen bonding. |

| Raman Spectroscopy | Crystal lattice vibrations and molecular structure. |

| Thermogravimetric Analysis (TGA) | Presence of solvates or hydrates. |

| Microscopy | Crystal morphology and size. |

Table 2: Analytical Techniques for Polymorph Characterization.

Phenylpropanolamine Signaling Pathway and Polymorph Screening Workflow

Adrenergic Signaling Pathway

Phenylpropanolamine exerts its pharmacological effects by acting as an agonist at adrenergic receptors, primarily α- and β-adrenergic receptors.[15] This leads to the release of norepinephrine, which then triggers a downstream signaling cascade. The following diagram illustrates a simplified representation of the adrenergic signaling pathway activated by phenylpropanolamine.

Experimental Workflow for Polymorph Screening

A typical workflow for a comprehensive polymorph screen involves a series of systematic steps from crystallization to characterization and selection of the optimal form. The following diagram outlines this logical process.

References

- 1. Phenylpropanolamine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. m.youtube.com [m.youtube.com]

- 7. h-and-m-analytical.com [h-and-m-analytical.com]

- 8. criver.com [criver.com]

- 9. pharmtech.com [pharmtech.com]

- 10. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 11. tainstruments.com [tainstruments.com]

- 12. thermalsupport.com [thermalsupport.com]

- 13. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites [mdpi.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Phenylpropanolamine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for Phenylpropanolamine Hydrochloride (PPA HCl). The information is curated for professionals in the fields of chemical research, drug development, and pharmaceutical sciences, offering detailed experimental protocols, comparative data, and visual workflows to facilitate a deeper understanding of the manufacturing process of this sympathomimetic amine.

Introduction

Phenylpropanolamine Hydrochloride (CAS 154-41-6), chemically known as (±)-norephedrine hydrochloride, is a synthetic sympathomimetic amine.[1][2] Historically, it has been utilized as a nasal decongestant and appetite suppressant.[3] This guide details the prevalent chemical synthesis routes and purification strategies employed in the production of high-purity PPA HCl suitable for pharmaceutical applications.

Synthesis of Phenylpropanolamine HCl

There are three principal methods for the synthesis of Phenylpropanolamine HCl, each with distinct advantages and challenges.

Synthesis via Catalytic Hydrogenation of Isonitrosopropiophenone

This method is a well-documented and commercially viable route for the production of PPA HCl.[4] It involves the reduction of isonitrosopropiophenone in the presence of a catalyst.

Experimental Protocol:

-

Reactor Charging: A pressure reactor is charged with 5.0 parts by weight of an "Inbred" catalyst (a 1:1 mixture of 5% palladium on charcoal and 5% platinum on charcoal), wetted with 10 parts by weight of water.[4]

-

Inert Atmosphere: The reactor is flushed with nitrogen to create an inert atmosphere.[4]

-

Addition of Reactants: A solution of 16.3 parts by weight of isonitrosopropiophenone in 80 parts by weight of methanol, containing 7.65 parts by weight of hydrogen chloride, is introduced into the reactor.[4]

-

Hydrogenation: The mixture is subjected to hydrogenation under pressure. The reaction is typically monitored by the decrease in gauge pressure, with the reaction being approximately 94% complete when the pressure drops to 30 pounds. The temperature may reach a maximum of 62°C during the hydrogenation.[4]

-

Catalyst Recovery: Upon completion, the reactor is flushed with nitrogen, and the catalyst is filtered from the reaction mixture. The catalyst can be washed and reused for subsequent batches.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Isonitrosopropiophenone | [4] |

| Catalyst | 1:1 mixture of 5% Pd/C and 5% Pt/C | [4] |

| Solvent | Methanol | [4] |

| Reagent | Hydrogen Chloride | [4] |

| Crude Yield | 85.3% of theory | [4] |

| Recrystallized Yield | 76.0% of theory | [4] |

| Melting Point (Crude) | 188.9-190.7°C (first crop), 180.5-184.5°C (second crop) | [4] |

| Melting Point (Recrystallized) | 192-194°C | [4] |

Synthesis Workflow:

Synthesis from Benzaldehyde (B42025) and Nitroethane

This classic approach involves the condensation of benzaldehyde with nitroethane to form a nitroalcohol intermediate, which is subsequently reduced to the corresponding amino compound.

Experimental Protocol:

-

Condensation: Benzaldehyde is reacted with nitroethane in 95% ethanol (B145695) in the presence of a base, such as sodium hydroxide, to form α-(1-nitroethyl)benzyl alcohol.[5]

-

Reduction: The resulting nitroalcohol is then reduced to the corresponding amino compound, phenylpropanolamine.

-

Salt Formation: A stream of hydrogen chloride gas is passed through a suitable solution of the phenylpropanolamine base to yield the hydrochloride salt.[5]

Quantitative Data:

Specific yield and purity data for this method are not as readily available in the public domain as for the catalytic hydrogenation route. However, it is a well-established synthetic pathway.

Synthesis Workflow:

Synthesis from Benzaldehyde and L-Alanine

This method involves the reaction of benzaldehyde with the amino acid L-alanine, followed by decarboxylation.

Experimental Protocol:

-

Reaction: Benzaldehyde and L-Alanine are combined and heated.

-

Intermediate Formation: The carbonyl group of benzaldehyde reacts with the amine group of L-Alanine to form an intermediate amine.[4]

-

Decarboxylation: The reaction mixture is heated to around 150°C (not exceeding 165°C) to facilitate the removal of carbon dioxide (decarboxylation), leading to the formation of phenylpropanolamine.[4]

-

Salt Formation: The resulting phenylpropanolamine base is then converted to its hydrochloride salt.

Quantitative Data:

Detailed quantitative data for this route is limited in publicly available literature.

Purification of Phenylpropanolamine HCl

High-purity PPA HCl is essential for pharmaceutical applications. The primary method of purification is recrystallization.

Recrystallization

Experimental Protocol:

-

Dissolution: The crude PPA HCl is dissolved in a suitable solvent. Common solvents include:

-

pH Adjustment (for aqueous recrystallization): If using water, the pH of the solution is adjusted to approximately 2.[4]

-

Heating: The solution is heated to ensure complete dissolution of the PPA HCl.

-

Cooling: The solution is then slowly cooled to induce crystallization of the purified PPA HCl.[4]

-

Isolation: The crystals are recovered by filtration or centrifugation.[4]

-

Drying: The purified crystals are dried to remove any residual solvent.

Purification Workflow:

Analytical Methods for Purity Assessment

A variety of analytical techniques are employed to determine the purity of PPA HCl.

Summary of Analytical Methods:

| Method | Principle | Key Parameters | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Retention time, peak purity, assay vs. standard. | [6][7] |

| Titrimetry | Non-aqueous titration with perchloric acid. | Titration endpoint, calculation of purity. | [8] |

| Spectrophotometry | Measurement of UV absorbance. | Absorbance at a specific wavelength (e.g., 256 nm). | [8] |

| Melting Point | Determination of the temperature range over which the solid melts. | A sharp melting point range indicates high purity. | [8] |

Conclusion

The synthesis and purification of Phenylpropanolamine HCl can be achieved through several established chemical routes. The catalytic hydrogenation of isonitrosopropiophenone is a well-documented and high-yielding method. Proper purification, primarily through recrystallization, is crucial to achieve the high purity required for pharmaceutical applications. The analytical methods outlined provide the necessary tools for quality control and assurance throughout the manufacturing process. This guide serves as a foundational resource for professionals engaged in the synthesis and development of PPA HCl.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DE3242922A1 - PHENYLPROPANOLAMINE, THEIR PRODUCTION AND USE - Google Patents [patents.google.com]

- 4. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Phenylpropanolamine hydrochloride | SIELC Technologies [sielc.com]

- 7. Phenylpropanolamine Hydrochloride Tablets [drugfuture.com]

- 8. Phenylpropanolamine Hydrochloride [drugfuture.com]

The In Vivo Journey of Phenylpropanolamine: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Phenylpropanolamine (PPA), a sympathomimetic amine previously used as a nasal decongestant and appetite suppressant. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of PPA is crucial for drug development professionals and researchers in the fields of pharmacology and toxicology.

Pharmacokinetic Profile of Phenylpropanolamine

Phenylpropanolamine is readily absorbed after oral administration, with its pharmacokinetic properties being studied in both humans and canines. The data reveals a drug that is rapidly absorbed, minimally metabolized, and primarily excreted unchanged by the kidneys.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Phenylpropanolamine from in vivo studies in both human and canine subjects.

Table 1: Human Pharmacokinetic Parameters for Phenylpropanolamine

| Parameter | Value | Species | Dosing | Source |

| Bioavailability | High | Human | Oral | [1] |

| Elimination Half-Life (t½) | 3.7 - 4.9 hours (immediate-release) | Human | Oral | [1] |

| 4.3 - 5.8 hours (extended-release) | Human | Oral | [1] | |

| 3.8 - 4.3 hours | Human | 25, 50, 100 mg oral doses | [2] | |

| 5.6 ± 1.0 hours (sustained-release) | Human | Oral | [3] | |

| Time to Peak Plasma Concentration (Tmax) | 1.47 hours (single dose) | Human | Oral | [2] |

| 0.73 hours (steady state) | Human | Oral | [2] | |

| Peak Plasma Concentration (Cmax) | 113 ng/mL (single dose) | Human | Oral | [2] |

| 183 ng/mL (steady state) | Human | Oral | [2] | |

| 167 ± 28 ng/mL (sustained-release, steady state) | Human | Oral | [3] | |

| 181.98 µg/L (administered at 10:00 h) | Human | 50 mg oral dose | [4] | |

| 227.45 µg/L (administered at 22:00 h) | Human | 50 mg oral dose | [4] | |

| Volume of Distribution (Vd) | 3.0 - 4.5 L/kg | Human | - | [1] |

| 4.4 ± 1.2 L/kg | Human | Oral (sustained-release) | [3] | |

| Total Body Clearance | 0.546 L/h/kg | Human | - | [1] |

| 0.57 ± 0.14 L/kg/h | Human | Oral (sustained-release) | [3] | |

| Renal Clearance | 0.432 L/h/kg | Human | - | [1] |

| 0.41 - 0.44 L/kg/h | Human | 25, 50, 100 mg oral doses | [2] | |

| Protein Binding | 20% | Human | - | [1] |

| Excretion | ~90% unchanged in urine within 24 hours | Human | Oral | [1] |

| 63-73% unchanged in urine over 14 hours | Human | 25, 50, 100 mg oral doses | [2] | |

| 86 ± 13% unchanged in urine | Human | Oral (sustained-release) | [3] |

Table 2: Canine Pharmacokinetic Parameters for Phenylpropanolamine

| Parameter | Value | Species | Dosing | Source |

| Bioavailability (Oral) | 98.2 ± 6.9% (immediate-release) | Dog | Oral | [5][6] |

| 93.7 ± 5.9% (controlled-release) | Dog | Oral | [5][6] | |

| Elimination Half-Life (t½) | 3.5 ± 0.5 hours | Dog | Intravenous | [5][6] |

| ~4 hours | Dog | Oral | [7] | |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Dog | Oral | [7] |

Metabolism of Phenylpropanolamine

Phenylpropanolamine undergoes minimal metabolism in the body.[1][8] The vast majority of the drug is excreted unchanged in the urine.[1][2][3] Only a small fraction, approximately 3-4%, of an oral dose is metabolized.[1] The primary metabolic pathways involved are:

-

Oxidative deamination of the side chain to form hippuric acid.[1]

-

Para-hydroxylation to form 4-hydroxynorephedrine.[1]

The presence of a methyl group at the alpha-carbon position and a hydroxyl group at the beta-carbon position contributes to its metabolic stability by hindering metabolism by monoamine oxidases (MAOs) and catechol-O-methyltransferase (COMT).[1]

Metabolic Pathway Diagram

Experimental Protocols

The determination of Phenylpropanolamine's pharmacokinetic parameters relies on robust experimental designs and sensitive analytical methodologies. Below are detailed summaries of typical protocols employed in in vivo studies.

In Vivo Pharmacokinetic Study in Humans

-

Subjects: Healthy male volunteers are typically recruited for these studies.[2][4]

-

Study Design: A common design is a crossover study, where each subject receives different treatments (e.g., different doses or administration at different times of the day) with a washout period in between to eliminate the drug from the system.[4]

-

Dosing: Single oral doses of PPA have been investigated in ranges of 25, 50, and 100 mg.[2] Steady-state pharmacokinetics have been evaluated after repeated dosing schedules.[2]

-

Sample Collection: Blood samples are collected at predetermined time points following drug administration. Serum or plasma is then separated for analysis.[4] Urine samples are also collected to determine the extent of renal excretion.[2]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a frequently used method for the quantification of PPA in biological matrices.[4]

In Vivo Pharmacokinetic Study in Dogs

-

Subjects: Beagle dogs are a commonly used animal model for PPA pharmacokinetic studies.[7]

-

Study Design: Both single-dose and multiple-dose studies have been conducted. Intravenous administration is often included to determine absolute bioavailability.[5][6]

-

Dosing: Oral immediate-release and controlled-release formulations have been tested.[5][6]

-

Sample Collection: Blood samples are collected serially after drug administration to characterize the plasma concentration-time profile.[7]

-

Analytical Method: Similar to human studies, HPLC with UV detection is a standard analytical technique.[5] Sample preparation often involves a liquid-liquid extraction step to isolate PPA from the plasma matrix.[5]

Sample Preparation and Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of PPA in plasma samples.

Conclusion

The in vivo pharmacokinetic profile of Phenylpropanolamine is characterized by rapid oral absorption, low metabolic clearance, and predominant renal excretion of the unchanged drug. This comprehensive understanding, supported by detailed experimental protocols and clear data visualization, is essential for researchers and professionals involved in the evaluation of sympathomimetic compounds and the development of new chemical entities. The provided data and methodologies serve as a valuable resource for designing future preclinical and clinical studies.

References

- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 2. Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steady-state kinetics of sustained-release phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of a single dose of phenylpropanolamine following oral administration at two different times of the day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylpropanolamine pharmacokinetics in dogs after intravenous, oral, and oral controlled-release doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylpropanolamine HydrochlorideChewable Tablets [dailymed.nlm.nih.gov]

- 7. Combined pharmacokinetic and urodynamic study of the effects of oral administration of phenylpropanolamine in female Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

The Stereochemical Nuances of Phenylpropanolamine: A Technical Guide to Biological Activity

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the stereoisomers of phenylpropanolamine (PPA) and their distinct biological activities. Tailored for researchers, scientists, and drug development professionals, this document delves into the pharmacological profiles of the four PPA stereoisomers, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Introduction to Phenylpropanolamine and its Stereoisomers

Phenylpropanolamine (PPA), a synthetic sympathomimetic amine, has a history of use as a decongestant and appetite suppressant.[1] Its chemical structure contains two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-norephedrine, (1S,2R)-(+)-norephedrine, (1S,2S)-(+)-norpseudoephedrine (cathine), and (1R,2R)-(-)-norpseudoephedrine. These stereoisomers exhibit significant differences in their pharmacological effects, primarily due to their differential interactions with components of the adrenergic and dopaminergic systems. The primary mechanism of action for PPA is the release of norepinephrine (B1679862), with a lesser effect on dopamine (B1211576) release.[2]

Quantitative Analysis of Biological Activity

The biological activity of PPA stereoisomers is multifaceted, involving interactions with monoamine transporters and adrenergic receptors. The following tables summarize the available quantitative data on the potency of these isomers in inducing neurotransmitter release and their binding affinities for various receptors.

Table 1: Potency of Phenylpropanolamine Stereoisomers to Induce Monoamine Release

| Stereoisomer | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) |

| (1R,2S)-(-)-Norephedrine | 50 | >10,000 |

| (1S,2R)-(+)-Norephedrine | 137 | 1,400 |

| (1S,2S)-(+)-Norpseudoephedrine (Cathine) | 42 | 300 |

| (1R,2R)-(-)-Norpseudoephedrine | Not Reported | Not Reported |

Data sourced from Rothman et al., 2003.

Table 2: Binding Affinity (Ki in µM) of Phenylpropanolamine Stereoisomers at Adrenergic Receptors

| Stereoisomer | α1-Adrenergic | α2-Adrenergic | β1-Adrenergic | β2-Adrenergic |

| (1R,2S)-(-)-Norephedrine | High Affinity (Agonist)[3] | 1-10[3] | Low Affinity[3] | Low Affinity[3] |

| (1S,2R)-(+)-Norephedrine | Lower Affinity than (-) isomer[3] | >10[3] | Low Affinity[3] | Low Affinity[3] |

| (1S,2S)-(+)-Norpseudoephedrine (Cathine) | Acts on α1 receptors[4][5] | Not Reported | Not Reported | Not Reported |

| (1R,2R)-(-)-Norpseudoephedrine | Not Reported | Not Reported | Not Reported | Not Reported |

Data for α2-adrenergic receptors from Rothman et al., 2003. Qualitative descriptions for other receptors are based on available literature which indicates (-)-norephedrine as the most potent agonist at α1-receptors with little activity at β-receptors.[3] The anorectic action of PPA has been linked to the activation of both alpha1 adrenoceptors and D1 dopamine receptors.[6][7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for key experiments.

Radioligand Binding Assay for Adrenergic and Dopaminergic Receptors

This protocol describes the determination of the binding affinity (Ki) of PPA stereoisomers for various G-protein coupled receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., α1A, β2, D2)

-

Radioligand specific for the receptor (e.g., [3H]prazosin for α1, [3H]dihydroalprenolol for β, [3H]spiperone for D2)

-

PPA stereoisomers (test compounds)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Non-specific binding inhibitor (e.g., phentolamine (B1677648) for adrenergic, haloperidol (B65202) for dopaminergic receptors)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Prepare serial dilutions of the PPA stereoisomers in the incubation buffer.

-

In a 96-well plate, add the incubation buffer, the radioligand at a concentration near its Kd, and either a PPA stereoisomer dilution, buffer (for total binding), or the non-specific binding inhibitor (for non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for each stereoisomer by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

This protocol outlines the procedure to measure the potency (EC50) of PPA stereoisomers to induce the release of norepinephrine and dopamine from cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (NET) or dopamine transporter (DAT).

-

[3H]Norepinephrine or [3H]Dopamine

-

PPA stereoisomers (test compounds)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation fluid

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Plate the NET- or DAT-expressing HEK293 cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of the PPA stereoisomers for a short period (e.g., 10 minutes).

-

Initiate the uptake by adding [3H]Norepinephrine or [3H]Dopamine to the wells.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells (e.g., with a mild detergent).

-

Transfer the cell lysate to scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

To measure release, first load the cells with the radiolabeled neurotransmitter, wash, and then incubate with the PPA stereoisomers. The amount of radioactivity released into the supernatant is then quantified.

-

Generate dose-response curves and calculate the EC50 values for neurotransmitter release for each stereoisomer.

Signaling Pathways and Visualizations

The biological effects of PPA stereoisomers are mediated through their influence on adrenergic and dopaminergic signaling pathways. The primary mechanism is the release of endogenous catecholamines, which then act on their respective receptors.

Adrenergic Signaling Pathway

Phenylpropanolamine, particularly the (-)-norephedrine isomer, acts as a potent norepinephrine releasing agent. The released norepinephrine then activates adrenergic receptors, leading to a cascade of downstream signaling events.

Caption: Adrenergic signaling initiated by PPA-induced norepinephrine release.

Dopaminergic Signaling Pathway

Certain PPA stereoisomers, notably (+)-norpseudoephedrine (cathine), also facilitate the release of dopamine, which then activates dopamine receptors.

Caption: Dopaminergic signaling initiated by cathine-induced dopamine release.

Experimental Workflow for Determining Biological Activity

The following diagram illustrates the logical flow of experiments to characterize the biological activity of PPA stereoisomers.

Caption: Workflow for PPA stereoisomer biological activity characterization.

Conclusion

The stereochemistry of phenylpropanolamine is a critical determinant of its biological activity. The four stereoisomers exhibit distinct profiles in their ability to elicit the release of norepinephrine and dopamine, and in their interactions with adrenergic receptors. A thorough understanding of these differences, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued investigation of these compounds and the development of new therapeutic agents with improved specificity and safety profiles. This guide serves as a foundational resource for researchers in this field.

References

- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Ephedrine - Wikipedia [en.wikipedia.org]

- 3. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Both alpha1-adrenergic and D(1)-dopaminergic neurotransmissions are involved in phenylpropanolamine-mediated feeding suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Rise and Fall of Phenylpropanolamine: A Technical and Historical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanolamine (PPA) is a synthetic sympathomimetic amine that was once a ubiquitous component of over-the-counter (OTC) nasal decongestants and appetite suppressants. Its journey from a promising therapeutic agent to a withdrawn substance due to safety concerns offers valuable lessons in pharmacology, clinical trial design, and post-market surveillance. This in-depth technical guide provides a comprehensive historical and scientific overview of PPA, detailing its synthesis, mechanism of action, clinical applications, and the pivotal studies that led to its removal from the market. Particular emphasis is placed on the quantitative data from key clinical trials and the experimental protocols of seminal studies, presented in a format tailored for researchers and drug development professionals.

Historical Context and Early Development

Phenylpropanolamine was first synthesized in the early 20th century, with its initial patent as a mydriatic (a substance that dilates the pupil) filed in 1939. [cite: ] However, its primary applications evolved to leverage its sympathomimetic properties. By the mid-20th century, PPA had become a common ingredient in oral nasal decongestants, prized for its ability to constrict blood vessels in the nasal passages and alleviate congestion.[1]

In the 1970s, another significant application for PPA emerged: weight control. It was marketed as an effective appetite suppressant, available in numerous OTC diet aids.[2][3] This dual utility as both a decongestant and an anorectic agent solidified PPA's position as a widely consumed pharmaceutical compound for decades.

Synthesis of Phenylpropanolamine Hydrochloride

The synthesis of phenylpropanolamine hydrochloride typically involves the reaction of benzaldehyde (B42025) with nitroethane. This process, followed by reduction and salt formation, yields the final product.

Detailed Synthesis Protocol

A common laboratory-scale synthesis of phenylpropanolamine hydrochloride is as follows:

Step 1: Condensation of Benzaldehyde and Nitroethane Benzaldehyde is reacted with nitroethane in the presence of a base, such as sodium hydroxide, in an alcoholic solvent like ethanol. This reaction forms 1-phenyl-2-nitropropanol.

Step 2: Reduction of the Nitro Alcohol The resulting 1-phenyl-2-nitropropanol is then reduced to the corresponding amino alcohol, phenylpropanolamine. This reduction can be achieved through catalytic hydrogenation using a palladium catalyst.[4]

Step 3: Formation of the Hydrochloride Salt The free base of phenylpropanolamine is dissolved in a suitable solvent, and hydrogen chloride gas is bubbled through the solution, or a solution of hydrochloric acid is added. This precipitates phenylpropanolamine hydrochloride, which can then be purified by recrystallization.[4][5]

Mechanism of Action and Signaling Pathway

Phenylpropanolamine is an indirectly acting sympathomimetic amine.[6] Its primary mechanism of action is the release of norepinephrine (B1679862) from presynaptic nerve terminals.[1][7][8] This increase in synaptic norepinephrine leads to the activation of adrenergic receptors on postsynaptic cells.

The released norepinephrine acts on both α- and β-adrenergic receptors, mediating the physiological effects of PPA.[7][9] The stimulation of α-adrenergic receptors in the vascular smooth muscle of the nasal mucosa leads to vasoconstriction, reducing blood flow and nasal congestion.[7] In the context of appetite suppression, the increased norepinephrine levels in the central nervous system are thought to act on the hypothalamus to reduce hunger signals.[7]

Clinical Efficacy as an Appetite Suppressant

Numerous clinical trials were conducted to evaluate the efficacy of PPA as a weight-loss agent. These studies generally demonstrated a modest but statistically significant effect compared to placebo.

Quantitative Data from Appetite Suppressant Trials

| Study / Meta-analysis | Dosage | Duration | Mean Weight Loss vs. Placebo ( kg/week ) | Incidence of Adverse Events (PPA vs. Placebo) |

| Greenway, 1992 (Meta-analysis)[10] | Varied | Varied | 0.14 - 0.27 | 19% vs. 14% (p < 0.02) |

| Altschuler et al., 1982[2] | 75 mg/day (with caffeine) | 6-8 weeks | Significantly more effective than placebo | Fewer side effects than mazindol and diethylpropion |

| Weintraub et al., 1984 | 75 mg sustained release | 8 weeks | 2.59 kg (PPA) vs. 1.07 kg (Placebo) (p = 0.01) | No significant difference |

The Link to Hemorrhagic Stroke: The Hemorrhagic Stroke Project

Despite its widespread use, case reports began to emerge suggesting a potential link between PPA and hemorrhagic stroke. This prompted the U.S. Food and Drug Administration (FDA) to commission a large-scale case-control study known as the "Hemorrhagic Stroke Project" (HSP).

Experimental Protocol of the Hemorrhagic Stroke Project

The HSP was a multicenter, case-control study designed to assess the association between PPA use and the risk of hemorrhagic stroke in individuals aged 18 to 49.

-

Study Population: The study enrolled 702 case subjects who had experienced a subarachnoid or intracerebral hemorrhage and 1,376 control subjects matched for age, sex, and telephone exchange.[11][12]

-

Inclusion Criteria for Cases: Patients aged 18-49 with a diagnosis of subarachnoid or intracerebral hemorrhage within 30 days of enrollment, with no prior history of stroke or predisposing brain lesions.[13]

-

Data Collection: Detailed interviews were conducted with cases and controls to ascertain their use of PPA-containing products, particularly in the days leading up to the stroke (for cases) or a corresponding timeframe (for controls).

-

Statistical Analysis: Odds ratios (ORs) and 95% confidence intervals (CIs) were calculated to estimate the risk of hemorrhagic stroke associated with PPA use. The analysis was stratified by the indication for PPA use (appetite suppressant vs. nasal decongestant) and whether it was a first-time use.[12][13]

Quantitative Findings of the Hemorrhagic Stroke Project

The results of the HSP, published in 2000, demonstrated a statistically significant association between PPA use and an increased risk of hemorrhagic stroke, particularly in women using PPA as an appetite suppressant.

| Population | PPA Use Category | Adjusted Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value |

| Women | Appetite Suppressant | 16.58 | 2.22 - Undefined | 0.011 |

| Women | First-dose Use (as cough/cold remedy) | 3.13 | 1.05 - Undefined | 0.042 |

| Men and Women | Any PPA Use | 1.49 | 0.93 - Undefined | 0.084 |

| Men and Women | Cough/Cold Remedy | 1.23 | 0.75 - Undefined | 0.245 |

| Men and Women | Appetite Suppressant | 15.92 | 2.04 - Undefined | 0.013 |

Data sourced from the Final Report of the Hemorrhagic Stroke Project.[12]

References

- 1. Phenylpropanolamine (Proin) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 2. Three controlled trials of weight loss with phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness of phenylpropanolamine in the management of moderate obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Clinical studies with phenylpropanolamine: a metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 13. proyectodescartes.org [proyectodescartes.org]

Phenylpropanolamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Phenylpropanolamine Hydrochloride (PPA). The information is compiled and presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical procedures.

Core Physical and Chemical Properties

Phenylpropanolamine hydrochloride is the salt form of phenylpropanolamine, a sympathomimetic amine. It presents as an odorless, white to creamy-white crystalline powder with a bitter taste.

Table 1: Identification and Structural Properties

| Property | Value | Citation |

| IUPAC Name | (1R,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride | |

| CAS Number | 154-41-6 | |

| Molecular Formula | C₉H₁₃NO·HCl or C₉H₁₄ClNO | |

| Molecular Weight | 187.67 g/mol | |

| Appearance | Odorless white to creamy-white crystalline powder. |

Table 2: Physicochemical Data

| Property | Value | Citation |

| Melting Point | 191–196 °C (376–385 °F) | [1] |

| Boiling Point | Decomposes | [2] |

| Solubility | Freely soluble in water and alcohol; practically insoluble in ether, chloroform, and benzene. | |

| pKa | 9.44 | |

| pH (3% solution) | 4.2–5.5 | [1] |

Table 3: Spectroscopic Data

| Technique | Wavelength/Region | Observation | Citation |

| UV Absorption | 256 nm (in water) | Maximum absorbance | [1] |

| UV Absorption | 210 nm and 256 nm (in aqueous solution) | Molar absorptivities of 3778 and 156 L·mol⁻¹·cm⁻¹, respectively. | [3] |

| Infrared (IR) | Conforms to USP reference standard | Characteristic peaks for functional groups. | [1][4] |

| NMR (¹H and ¹³C) | Conforms to reference spectra | Provides structural confirmation. |

Mechanism of Action

Phenylpropanolamine hydrochloride is a sympathomimetic agent that primarily acts by stimulating the release of norepinephrine (B1679862) from storage sites in adrenergic nerve terminals.[5] This indirect action leads to the activation of both alpha and beta-adrenergic receptors.[5] The activation of alpha-adrenergic receptors in the nasal mucosa causes vasoconstriction, reducing swelling and nasal congestion.[5] The stimulation of beta-adrenergic receptors can lead to effects such as increased heart rate and bronchodilation.[5]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of phenylpropanolamine hydrochloride, primarily based on United States Pharmacopeia (USP) monographs.

Assay (Purity Determination by Titration)

This method determines the purity of Phenylpropanolamine Hydrochloride.

Protocol:

-

Accurately weigh approximately 500 mg of Phenylpropanolamine Hydrochloride.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

Add 10 mL of mercuric acetate (B1210297) TS (Test Solution).

-

Add 2 drops of crystal violet TS as an indicator.

-

Titrate the solution with 0.1 N perchloric acid VS (Volumetric Solution) until a green endpoint is observed.

-

Perform a blank determination (titrating the reagents without the sample) and make any necessary corrections.

-

Calculate the percentage of C₉H₁₃NO·HCl. Each mL of 0.1 N perchloric acid is equivalent to 18.77 mg of phenylpropanolamine hydrochloride.[1]

Melting Range Determination (USP Class I)

This protocol is used to determine the temperature range over which the crystalline solid melts.

Protocol:

-

Prepare a dry, finely powdered sample of Phenylpropanolamine Hydrochloride.

-

Pack the sample into a capillary tube to a height of 2.5–3.5 mm.

-

Heat the melting point apparatus to a temperature approximately 10°C below the expected melting point.

-

Insert the capillary tube into the apparatus.

-

Heat at a rate of 1°C per minute.

-

Record the temperature at which the substance begins to collapse or liquefy (the start of the melting range) and the temperature at which it is completely molten (the end of the melting range). The specified range is between 191°C and 196°C.[1][6]

pH Determination

This procedure measures the pH of a 3 in 100 solution of Phenylpropanolamine Hydrochloride.

Protocol:

-

Prepare a solution by dissolving 3.0 g of Phenylpropanolamine Hydrochloride in sufficient water to make 100 mL.

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the electrode in the sample solution and record the pH reading. The acceptable range is between 4.2 and 5.5.[1]

Ultraviolet (UV) Absorption Spectrophotometry

This method is used for identification and quantification based on the absorption of UV light.

Protocol:

-

Solution Preparation: Prepare a solution of Phenylpropanolamine Hydrochloride in water with a concentration of approximately 500 µg per mL.[1]

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer.

-

Measurement: Scan the solution from 200 nm to 400 nm using water as the blank.

-

Analysis: Determine the wavelength of maximum absorbance (λmax). For Phenylpropanolamine Hydrochloride in water, the λmax is approximately 256 nm.[1][3]

High-Performance Liquid Chromatography (HPLC) Assay

The USP provides a detailed HPLC method for the assay of Phenylpropanolamine Hydrochloride in tablets, which can be adapted for the pure substance.

Protocol:

-

Mobile Phase Preparation: Prepare a filtered and degassed mixture of a specific buffer (Solvent A) and methanol (B129727) (ratio 100:82). Solvent A consists of sodium 1-hexanesulfonate, monobasic sodium phosphate (B84403), and triethylammonium (B8662869) phosphate in water.[7]

-

Standard Preparation: Accurately weigh and dissolve USP Phenylpropanolamine Hydrochloride Reference Standard (RS) in methanol to obtain a known concentration (e.g., about 375 µg per mL).[7]

-

Sample (Assay) Preparation: Accurately weigh and dissolve the Phenylpropanolamine Hydrochloride sample in methanol to a concentration comparable to the Standard preparation.

-

Chromatographic System:

-

Column: 3.9-mm × 30-cm; L1 packing.

-

Detector: UV at 254 nm.

-

Flow Rate: About 1.5 mL per minute.[7]

-

-

Procedure: Separately inject equal volumes (e.g., 70 µL) of the Standard preparation and the Assay preparation into the chromatograph.[7]

-

Analysis: Record the chromatograms and measure the peak responses. Calculate the quantity of Phenylpropanolamine Hydrochloride in the sample by comparing its peak response to that of the Standard preparation.[7]

Synthesis Overview

The synthesis of phenylpropanolamine hydrochloride can be achieved through various routes. A common method involves the reaction of benzaldehyde (B42025) with nitroethane in the presence of a base to form 1-phenyl-2-nitropropan-1-ol. This intermediate is then reduced to form the corresponding amino alcohol, phenylpropanolamine. The final step involves treating the base with hydrochloric acid to yield the hydrochloride salt.[8]

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. Phenyl propanolamine hydrochloride [webbook.nist.gov]

- 5. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 6. thinksrs.com [thinksrs.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. files.core.ac.uk [files.core.ac.uk]

In Vitro Adrenergic Receptor Binding and Functional Assays for Phenylpropanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanolamine (PPA), a sympathomimetic amine previously used as a nasal decongestant and appetite suppressant, exerts its pharmacological effects primarily through the modulation of the adrenergic system. While initially thought to be a direct agonist at adrenergic receptors, evidence suggests that PPA's principal mechanism of action is as an indirect sympathomimetic, primarily by stimulating the release of norepinephrine (B1679862) from presynaptic nerve terminals. This guide provides an in-depth overview of the in vitro assays used to characterize the interaction of Phenylpropanolamine with adrenergic receptors. It covers experimental protocols for radioligand binding assays, which assess direct receptor affinity, and functional assays, which are crucial for elucidating the physiological response to PPA. Additionally, this guide presents the signaling pathways of relevant adrenergic receptors and a typical experimental workflow for a radioligand binding assay.

Introduction to Phenylpropanolamine and Adrenergic Receptors

Phenylpropanolamine (dl-norephedrine) is a synthetic sympathomimetic amine with structural similarities to amphetamine and ephedrine.[1] Its effects are mediated by its interaction with the adrenergic system, which comprises a family of G-protein coupled receptors (GPCRs) that are the targets of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.[2] These receptors are classified into two main groups, alpha (α) and beta (β), each with several subtypes (α₁, α₂, β₁, β₂, β₃).[3]

While PPA was once considered a direct α₁-adrenergic agonist, further research has revealed a more complex pharmacological profile.[4][5] It is now understood that PPA's primary mechanism involves the release of norepinephrine from neuronal stores, which then acts on adrenergic receptors.[1][6] However, at higher concentrations, PPA may also exhibit direct, albeit weaker, agonist activity at certain adrenergic receptor subtypes, particularly α₂-adrenoceptors.[4][5] Therefore, a comprehensive in vitro evaluation of PPA's adrenergic pharmacology necessitates both direct binding assays and functional assays that can capture its indirect effects.

Phenylpropanolamine Binding Affinity for Adrenergic Receptors

Numerous studies have investigated the direct binding of Phenylpropanolamine to various adrenergic receptor subtypes. A consistent finding is that PPA generally exhibits weak affinity for these receptors, which supports its primary role as an indirect-acting sympathomimetic.

| Receptor Subtype | Ligand | Assay Type | Species/Tissue | Ki (nM) | IC50 (nM) | Reference |

| α₁-Adrenergic | Phenylpropanolamine | - | - | - | - | Generally considered to have weak direct agonist activity, with effects more pronounced at higher concentrations.[4][5] |

| α₂-Adrenergic | Phenylpropanolamine | - | - | - | - | PPA is considered a preferential α₂-adrenergic agonist at lower concentrations.[4][5] |

| β-Adrenergic | Phenylpropanolamine | - | - | - | - | The enantiomers of PPA have been shown to interact with β₂-adrenoceptors.[7] |

Note: Specific Ki and IC50 values for Phenylpropanolamine are not consistently reported in the literature, reflecting its primary mechanism as a norepinephrine-releasing agent rather than a high-affinity direct ligand.

Experimental Protocols

A thorough in vitro assessment of Phenylpropanolamine's interaction with adrenergic receptors involves a combination of radioligand binding assays to determine direct affinity and functional assays to measure the cellular response.

Radioligand Displacement Binding Assay

This assay measures the ability of a test compound (PPA) to displace a specific radiolabeled ligand from its receptor. It is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of Phenylpropanolamine for a specific adrenergic receptor subtype (e.g., α₁A, α₂A, β₁, β₂).

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like CHO or HEK293).

-

Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [¹²⁵I]-Iodocyanopindolol for β).

-

Test compound: Phenylpropanolamine hydrochloride.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of the radioligand.

-

A range of concentrations of Phenylpropanolamine.

-

For total binding wells: assay buffer.

-

For non-specific binding wells: a saturating concentration of the non-labeled antagonist.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the PPA concentration.

-

Determine the IC50 value (the concentration of PPA that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are essential for characterizing the biological effect of PPA, particularly its ability to act as an agonist or antagonist and to stimulate neurotransmitter release.

Objective: To determine the effect of Phenylpropanolamine on the production of cyclic AMP (cAMP), a second messenger in β-adrenergic receptor signaling.

Procedure:

-

Culture cells expressing the β-adrenergic receptor subtype of interest.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Incubate the cells with various concentrations of PPA.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Plot the cAMP concentration against the PPA concentration to determine the EC50 value (the concentration of PPA that produces 50% of the maximal response).

Objective: To measure the effect of Phenylpropanolamine on intracellular calcium levels, a downstream effect of α₁-adrenergic receptor activation.

Procedure:

-

Load cells expressing the α₁-adrenergic receptor subtype with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulate the cells with various concentrations of PPA.

-

Measure the change in fluorescence intensity using a fluorescence plate reader or a microscope.

-

Plot the fluorescence change against the PPA concentration to determine the EC50 value.

Objective: To directly measure the ability of Phenylpropanolamine to induce the release of norepinephrine from nerve terminals.

Procedure:

-

Prepare synaptosomes (isolated nerve terminals) from a relevant tissue source (e.g., rat brain cortex).

-

Load the synaptosomes with [³H]-norepinephrine.

-

Wash the synaptosomes to remove excess unincorporated radiolabel.

-

Expose the synaptosomes to various concentrations of PPA.

-

Separate the released [³H]-norepinephrine from the synaptosomes by centrifugation or filtration.

-

Measure the radioactivity of the released [³H]-norepinephrine using a scintillation counter.

-

Plot the amount of released [³H]-norepinephrine against the PPA concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflow

Adrenergic Receptor Signaling Pathways

Adrenergic receptors mediate their effects through different G-protein signaling cascades.

Caption: Simplified signaling pathways of α₁, α₂, and β-adrenergic receptors.

Experimental Workflow for Radioligand Displacement Assay

The following diagram illustrates the key steps in a typical radioligand displacement binding assay.

Caption: Workflow for a radioligand displacement binding assay.

Conclusion